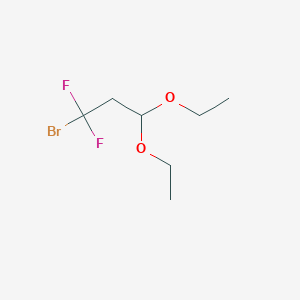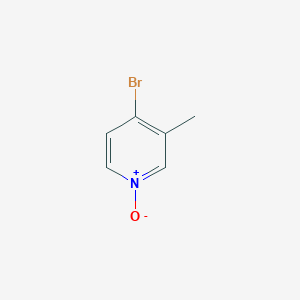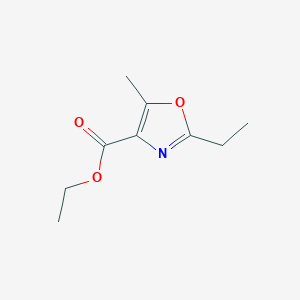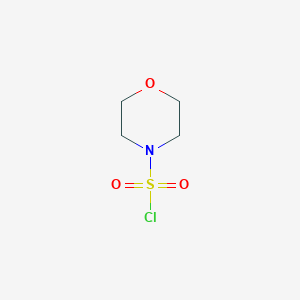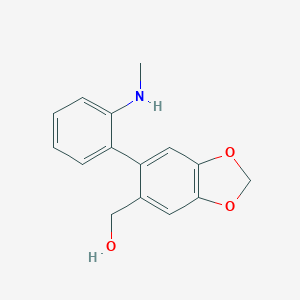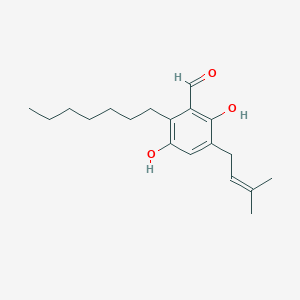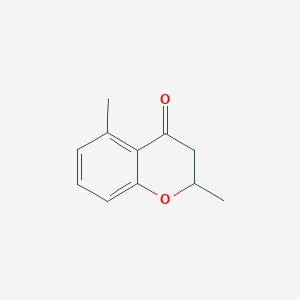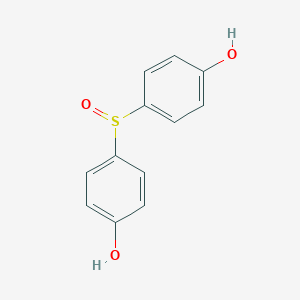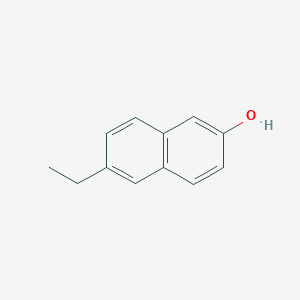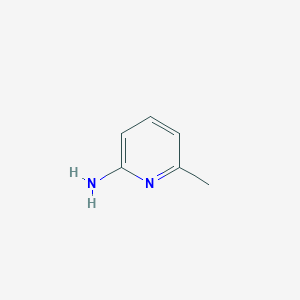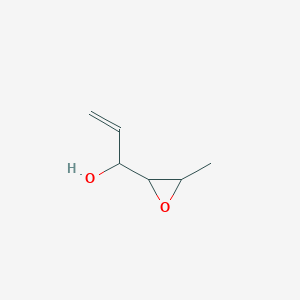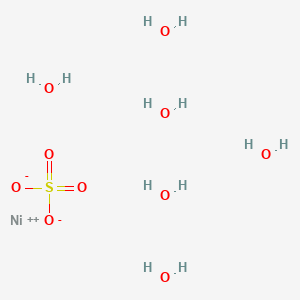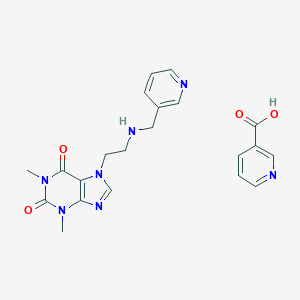
3-Phenylquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylquinoxaline 1-oxide (PQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQ is a derivative of quinoxaline and is widely used as a fluorescent probe for studying biological systems.
作用机制
The mechanism of action of 3-Phenylquinoxaline 1-oxide is based on its ability to act as a fluorescent probe. When 3-Phenylquinoxaline 1-oxide is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of 3-Phenylquinoxaline 1-oxide. This property of 3-Phenylquinoxaline 1-oxide has been used to monitor changes in the concentration of biomolecules in biological systems.
生化和生理效应
3-Phenylquinoxaline 1-oxide has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, it is important to note that 3-Phenylquinoxaline 1-oxide can interact with biomolecules and alter their function. Therefore, it is important to use 3-Phenylquinoxaline 1-oxide in appropriate concentrations and to carry out appropriate controls to ensure that the observed effects are due to 3-Phenylquinoxaline 1-oxide and not other factors.
实验室实验的优点和局限性
One of the main advantages of 3-Phenylquinoxaline 1-oxide is its ability to act as a fluorescent probe. This property of 3-Phenylquinoxaline 1-oxide has been used to study a wide range of biological systems. Another advantage of 3-Phenylquinoxaline 1-oxide is its low toxicity profile, which makes it suitable for use in scientific research. However, one of the limitations of 3-Phenylquinoxaline 1-oxide is its limited solubility in aqueous solutions. This can make it difficult to work with 3-Phenylquinoxaline 1-oxide in some experimental systems.
未来方向
There are several future directions for research on 3-Phenylquinoxaline 1-oxide. One area of research is the development of new synthetic methods for 3-Phenylquinoxaline 1-oxide that can improve its purity and solubility. Another area of research is the development of new applications for 3-Phenylquinoxaline 1-oxide in scientific research. For example, 3-Phenylquinoxaline 1-oxide could be used to study the interactions of drugs with proteins in more detail. Additionally, 3-Phenylquinoxaline 1-oxide could be used to study the structure and function of biomolecules in more detail. Finally, 3-Phenylquinoxaline 1-oxide could be used to develop new diagnostic tools for detecting diseases.
合成方法
3-Phenylquinoxaline 1-oxide can be synthesized by the condensation of 2-aminobenzophenone with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as acetic anhydride or acetic acid. The resulting product is then oxidized to form 3-Phenylquinoxaline 1-oxide. The purity of 3-Phenylquinoxaline 1-oxide can be improved by recrystallization from a suitable solvent.
科学研究应用
3-Phenylquinoxaline 1-oxide is widely used as a fluorescent probe for studying biological systems. It can be used to study the binding of proteins, nucleic acids, and other biomolecules. 3-Phenylquinoxaline 1-oxide has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes. 3-Phenylquinoxaline 1-oxide has been shown to be a useful tool for studying the structure and function of biological systems.
属性
CAS 编号 |
10129-97-2 |
|---|---|
产品名称 |
3-Phenylquinoxaline 1-oxide |
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC 名称 |
1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H |
InChI 键 |
RPWCQJDGKGFSIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



